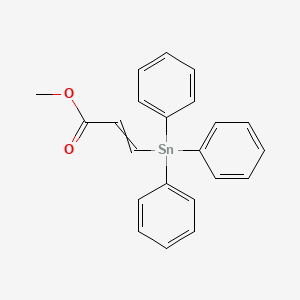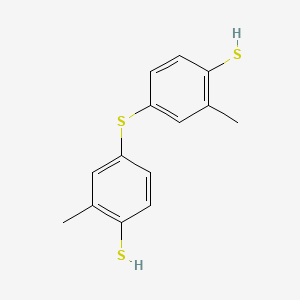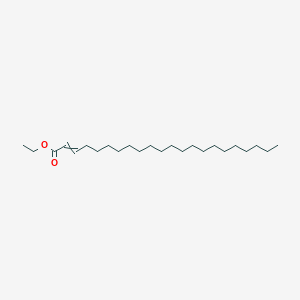
3,8-Dibromo-4,7-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dibromo-4,7-phenanthroline is an organic compound belonging to the phenanthroline family, characterized by the presence of two bromine atoms at the 3rd and 8th positions and two additional bromine atoms at the 4th and 7th positions on the phenanthroline ring. Phenanthroline derivatives are well-known for their applications in coordination chemistry, where they act as ligands forming stable complexes with various metal ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dibromo-4,7-phenanthroline typically involves the bromination of 1,10-phenanthroline. One common method includes the use of bromine in the presence of a catalyst such as sulfur dichloride (SCl2) under controlled conditions . The reaction proceeds as follows:
- Dissolve 1,10-phenanthroline in a suitable solvent like chloroform.
- Add bromine dropwise while maintaining the reaction mixture at a low temperature.
- Allow the reaction to proceed until completion, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ safer and more environmentally friendly brominating agents to comply with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: 3,8-Dibromo-4,7-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Sonogashira coupling to form C-C bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Coupling: Palladium or nickel catalysts, boronic acids, and alkynes.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
- Substituted phenanthrolines with various functional groups.
- Coupled products with extended conjugation.
- Oxidized or reduced phenanthroline derivatives .
Applications De Recherche Scientifique
3,8-Dibromo-4,7-phenanthroline has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,8-Dibromo-4,7-phenanthroline primarily involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal centers, forming stable complexes. These complexes can interact with biological molecules, such as DNA, leading to various biological effects. The electronic properties of the phenanthroline ring can be tuned by the bromine substituents, affecting the compound’s reactivity and interaction with molecular targets .
Comparaison Avec Des Composés Similaires
- 3,8-Dibromo-1,10-phenanthroline
- 4,7-Dibromo-1,10-phenanthroline
- 3,5,8-Tribromo-1,10-phenanthroline
- 3,5,6,8-Tetrabromo-1,10-phenanthroline
Comparison: 3,8-Dibromo-4,7-phenanthroline is unique due to the specific positioning of the bromine atoms, which can influence its electronic properties and reactivity. Compared to other dibromo-phenanthrolines, it may exhibit different coordination behavior and stability when forming metal complexes. The presence of four bromine atoms can also enhance its potential as a building block for more complex organic molecules .
Propriétés
Numéro CAS |
199867-78-2 |
|---|---|
Formule moléculaire |
C12H6Br2N2 |
Poids moléculaire |
338.00 g/mol |
Nom IUPAC |
3,8-dibromo-4,7-phenanthroline |
InChI |
InChI=1S/C12H6Br2N2/c13-11-5-1-7-8-2-6-12(14)16-10(8)4-3-9(7)15-11/h1-6H |
Clé InChI |
VJUIQVPPJHRZMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1C3=C(C=C2)N=C(C=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate](/img/structure/B12561525.png)

![5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline](/img/structure/B12561532.png)
![ethyl 5-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxybutyl]thiophene-2-carboxylate](/img/structure/B12561540.png)

![Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12561561.png)


![N-(4-Bromophenyl)-N'-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12561572.png)



![N-[1-(3-Methylthiophen-2-yl)-2-phenylethyl]glycinamide](/img/structure/B12561587.png)

